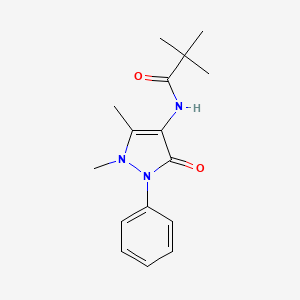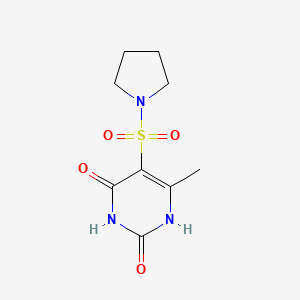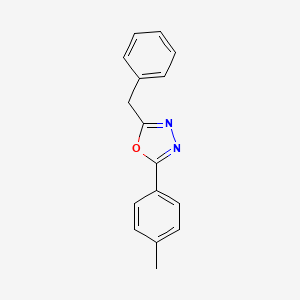
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-dimethylpropanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of antipyrine-like derivatives, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-dimethylpropanamide, involves several steps, yielding products in good yields. These compounds are characterized spectroscopically, and their structures are confirmed via X-ray crystallography, demonstrating their successful synthesis and structural integrity (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is further elucidated through Hirshfeld surface analysis and density functional theory (DFT) calculations, revealing significant intermolecular interactions, including hydrogen bonding and π-interactions, which contribute to their stability and molecular conformation (Saeed et al., 2020).
Chemical Reactions and Properties
These derivatives undergo various chemical reactions, forming stable compounds with distinct properties. Their reactivity and interactions with other chemical entities highlight the versatility and chemical robustness of the antipyrine derivatives (Aydın & Dağci, 2010).
Physical Properties Analysis
The physical properties, such as crystal packing and solid-state structures of these compounds, are predominantly governed by their intermolecular forces. The stabilization of their molecular structures in the solid state is mainly due to electrostatic energy contributions, as demonstrated through comprehensive physical analyses (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their interaction potentials, binding energies, and reactivity patterns. Studies using DFT and quantum theory of atoms in molecules (QTAIM) analyses provide insight into the energetically relevant interactions, including hydrogen bonding and π-interactions, which are crucial for understanding the chemical behavior of these derivatives (Saeed et al., 2020).
Applications De Recherche Scientifique
Anti-Cancer Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-dimethylpropanamide and its derivatives have been studied for their potential anti-cancer properties. A study by Ghorab, El-Gazzar, and Alsaid (2014) on the synthesis, characterization, and anti-breast cancer activity of new 4-aminoantipyrine-based heterocycles found that certain compounds, including one with the mentioned structure, exhibited significant activity against a human tumor breast cancer cell line MCF7 (Ghorab, El-Gazzar, & Alsaid, 2014).
Antimicrobial Properties
This compound has also been researched for its antimicrobial properties. Asiri and Khan (2010) synthesized a series of Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and evaluated their antibacterial activities. The results indicated moderate to good antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010).
Corrosion Inhibition
Deyab, Fouda, and Abdel-fattah (2019) investigated the anti-corrosion properties of a compound containing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl). Their study in an acid solution found that the compound exhibited significant anti-corrosion features for carbon steel, highlighting its potential utility in industrial applications (Deyab, Fouda, & Abdel-fattah, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-13(17-15(21)16(2,3)4)14(20)19(18(11)5)12-9-7-6-8-10-12/h6-10H,1-5H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZXMRLPPOSFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5608116.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5608120.png)
![ethyl 8-methyl-4-{[2-(4-morpholinyl)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5608126.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5608134.png)
![4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5608136.png)
![5-(2-methylphenyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5608138.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5608176.png)
![2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5608184.png)


![6-methoxy-3-methyl-N-[1-methyl-2-(2-pyrazinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5608202.png)
![4-[4-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5608209.png)
